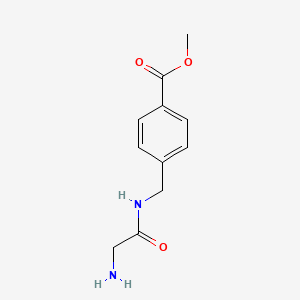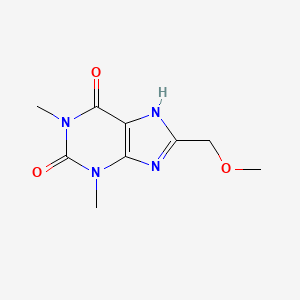
5-Methoxy-2-oxo-2H-1-benzopyran-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-oxo-2H-chromene-6-carboxylic acid is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities and applications in various fields. This compound has a molecular formula of C11H8O5 and a molecular weight of 220.18 g/mol . Coumarins, including 5-Methoxy-2-oxo-2H-chromene-6-carboxylic acid, are widely studied for their potential therapeutic properties and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-oxo-2H-chromene-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde derivatives with malonic acid or its esters in the presence of a catalyst such as piperidine . The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or acetic acid.
Industrial Production Methods
Industrial production of 5-Methoxy-2-oxo-2H-chromene-6-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-2-oxo-2H-chromene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-oxo-2H-chromene-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex coumarin derivatives.
Industry: It is used in the development of fluorescent probes and dyes for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-oxo-2H-chromene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as monoamine oxidase and cyclooxygenase, leading to its anti-inflammatory and antioxidant effects . Additionally, it can induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Coumarin-3-carboxylic acid
- Chromone-3-carboxylic acid
- Umbelliferone
- 7-Hydroxycoumarin-3-carboxylic acid
Uniqueness
5-Methoxy-2-oxo-2H-chromene-6-carboxylic acid is unique due to its specific methoxy substitution at the 5-position, which imparts distinct chemical and biological properties. This substitution enhances its antioxidant activity and makes it a valuable compound for developing therapeutic agents and industrial applications .
Eigenschaften
CAS-Nummer |
65043-07-4 |
|---|---|
Molekularformel |
C11H8O5 |
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
5-methoxy-2-oxochromene-6-carboxylic acid |
InChI |
InChI=1S/C11H8O5/c1-15-10-6-3-5-9(12)16-8(6)4-2-7(10)11(13)14/h2-5H,1H3,(H,13,14) |
InChI-Schlüssel |
CDCLCSKPYFHCOR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC2=C1C=CC(=O)O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone](/img/structure/B11882262.png)











